molecular formula C11H10N2O2S B1522590 1-(1,3-Benzothiazol-2-yl)azetidine-3-carboxylic acid CAS No. 1283108-69-9

1-(1,3-Benzothiazol-2-yl)azetidine-3-carboxylic acid

Cat. No.: B1522590
CAS No.: 1283108-69-9
M. Wt: 234.28 g/mol
InChI Key: PJWDFJKGYQREOW-UHFFFAOYSA-N
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Description

1-(1,3-Benzothiazol-2-yl)azetidine-3-carboxylic acid is a heterocyclic compound featuring a benzothiazole moiety fused to an azetidine ring, with a carboxylic acid group at the 3-position of the azetidine. Its synthesis often involves reductive amination or nucleophilic substitution reactions, as seen in analogs like those reported in and .

Properties

IUPAC Name

1-(1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2S/c14-10(15)7-5-13(6-7)11-12-8-3-1-2-4-9(8)16-11/h1-4,7H,5-6H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJWDFJKGYQREOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=NC3=CC=CC=C3S2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(1,3-Benzothiazol-2-yl)azetidine-3-carboxylic acid is a compound characterized by its unique structural features, which include an azetidine ring and a benzothiazole moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and enzyme inhibition properties. This article delves into the biological activity of this compound, supported by relevant research findings and data.

The biological activity of this compound is largely attributed to its interaction with various biological targets. Benzothiazole derivatives have been shown to inhibit several key enzymes involved in crucial biochemical pathways:

  • Dihydroorotase
  • DNA gyrase
  • Aldose reductase
  • Dihydrofolate reductase
  • Enoyl acyl carrier protein reductase

These interactions lead to the inhibition of bacterial growth and survival, showcasing the compound's potential as an antimicrobial agent.

Biological Activity Overview

Research indicates that compounds containing benzothiazole and azetidine structures exhibit a range of biological activities. The following table summarizes key findings related to the biological activity of this compound:

Activity Target Effect Reference
AntimicrobialVarious bacteriaInhibition of growth
AnticancerCancer cell lines (e.g., MCF-7)Induction of apoptosis
Enzyme inhibitionDihydroorotaseReduced enzymatic activity

Case Studies

Several studies have investigated the biological properties of benzothiazole derivatives similar to this compound:

  • Antimicrobial Activity : A study evaluated the antibacterial effects of benzothiazole derivatives against various pathogens. Results indicated significant inhibition of bacterial growth, suggesting potential therapeutic applications in treating infections.
  • Anticancer Properties : Research on related compounds demonstrated cytotoxic effects against human cancer cell lines such as MCF-7 and U-937. The compounds induced apoptosis in a dose-dependent manner, highlighting their potential as anticancer agents .
  • Enzyme Inhibition Studies : Investigations into the enzyme inhibition capabilities revealed that these compounds effectively inhibited dihydroorotase and DNA gyrase, implicating their role in disrupting essential cellular processes in bacteria.

Comparison with Similar Compounds

Comparison with Structural Analogs

Benzothiazole-Substituted Analogs

Table 1: Key Benzothiazole Derivatives
Compound Name Substituent on Benzothiazole Molecular Weight (g/mol) Biological Activity/Notes References
1-(4-Fluoro-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid 4-Fluoro 252.26 Improved lipophilicity; potential S1P1 modulation
1-(6-Methoxy-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid 6-Methoxy 264.30 Enhanced solubility; under evaluation for CNS targets
1-(5-Methoxy-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid 5-Methoxy 264.30 Structural isomer of 6-methoxy analog; similar solubility
1-[4-(Methylsulfonyl)-1,3-benzothiazol-2-yl]azetidine-3-carboxylic acid 4-Methylsulfonyl 312.40 Increased steric bulk; discontinued due to stability issues
1-[[4-[5-(4-Chlorobenzyl)benzo[d]thiazol-2-yl]-3-fluorophenyl]methyl]azetidine-3-carboxylic acid 5-(4-Chlorobenzyl) 466.96 Potent S1P3 antagonist (IC₅₀ < 100 nM)

Key Observations :

  • Electron-Withdrawing Groups (e.g., Fluoro, Sulfonyl) : The 4-fluoro analog (252.26 g/mol) demonstrates enhanced lipophilicity (logP ~2.5) compared to the parent compound, favoring membrane permeability . The methylsulfonyl derivative, however, faced discontinuation due to synthetic challenges and instability .
  • Bulkier Substituents : The 5-(4-chlorobenzyl) analog shows high S1P3 antagonism, highlighting the role of extended aromatic systems in receptor binding .

Heterocyclic Analogs Beyond Benzothiazole

Table 2: Non-Benzothiazole Heterocyclic Derivatives
Compound Name Core Heterocycle Molecular Weight (g/mol) Biological Activity/Notes References
1-(4-(5-(4-Methoxyphenyl)-1,2,4-oxadiazol-3-yl)benzyl)azetidine-3-carboxylic acid 1,2,4-Oxadiazole 366.37 S1P1 agonist (EC₅₀ = 12 nM); oral bioavailability >50%
1-(6-Bromopyridin-2-yl)azetidine-3-carboxylic acid Pyridine 257.12 Intermediate for kinase inhibitors
1-(Benzo[d]thiazol-2-yl)azetidin-3-yl benzo[d]thiazole-2-carboxylate Benzothiazole ester 367.44 Dual benzothiazole motif; protease inhibition potential

Key Observations :

  • Oxadiazole Derivatives : The 1,2,4-oxadiazole core in enhances S1P1 agonism (EC₅₀ = 12 nM) due to improved hydrogen bonding with receptor residues .
  • Pyridine Analogs : Bromopyridine derivatives serve as intermediates for kinase inhibitors but show reduced potency compared to benzothiazole-containing compounds .
  • Ester Derivatives : The benzothiazole-ester hybrid in exhibits dual binding sites, though ester hydrolysis may limit in vivo stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(1,3-Benzothiazol-2-yl)azetidine-3-carboxylic acid
Reactant of Route 2
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1-(1,3-Benzothiazol-2-yl)azetidine-3-carboxylic acid

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